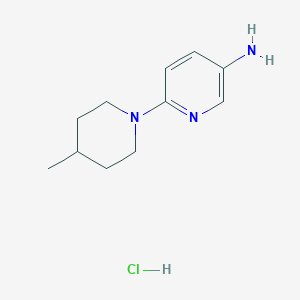

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride

Description

Properties

IUPAC Name |

6-(4-methylpiperidin-1-yl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11;/h2-3,8-9H,4-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCISXEHZQREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-29-2, 1431964-35-0 | |

| Record name | 3-Pyridinamine, 6-(4-methyl-1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.

Attachment to Pyridine Ring: The synthesized piperidine ring is then attached to the pyridine ring through a series of reactions involving nucleophilic substitution and amination.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Overview

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride is a chemical compound notable for its unique structure, which combines piperidine and pyridine moieties. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biology, and materials science.

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents : 4-methylpiperidine and 3-chloropyridine.

- Conditions : The reaction is often facilitated by bases like sodium hydride or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in:

- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell growth by targeting specific pathways like the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival .

Biological Studies

The compound is being explored for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics .

Drug Discovery

As a pharmaceutical intermediate, this compound's role in drug discovery is significant:

- Targeting Enzymes and Receptors : It can modulate the activity of certain enzymes and receptors, leading to various biological effects. Its ability to bind selectively to targets makes it valuable in designing drugs with specific action mechanisms .

Material Science

In industrial applications, this compound serves as:

- Building Block for Synthesis : It is utilized in synthesizing more complex organic molecules, which are essential in creating novel materials with tailored properties .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

- Inhibition of PI3K Pathway : A study highlighted the role of pyridine derivatives in inhibiting PI3K, showcasing their potential in treating cancers associated with this pathway .

- Antimicrobial Efficacy : Research demonstrated that structurally related compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as ion channels or receptors. For example, it has been studied as a dual antagonist for transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which play key roles in pain perception . By blocking these channels, the compound can modulate pain signals and provide analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14 g/mol) .

- Key Difference : A 5-membered pyrrolidine ring replaces the 6-membered 4-methylpiperidine.

6-(Trifluoromethoxy)pyridin-3-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClF₃N (MW: 201.63 g/mol) .

- Key Difference : A trifluoromethoxy (-OCF₃) group replaces the 4-methylpiperidine.

- Impact : Enhanced electronegativity and metabolic stability due to the electron-withdrawing trifluoromethoxy group.

6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-amine Hydrochloride

Piperidine-Based Analogues

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

- Molecular Formula : C₁₁H₁₄ClN₃O (MW: 243.7 g/mol) .

- Key Difference : A chloropyridine moiety is linked via a carbonyl group to piperidin-4-amine.

- Impact : The amide bond introduces rigidity, possibly affecting bioavailability compared to the amine-linked target compound.

6-(Piperidin-1-yl)pyrimidine-4-carboxylic Acid Hydrochloride

Fused-Ring Derivatives

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Hydrochloride

- Molecular Formula: Not specified; fused furan-pyridine structure .

- Key Difference : A dihydrofuro ring fused to pyridine with a trifluoromethyl group.

- Impact : Planar fused-ring system may enhance π-π stacking interactions in biological systems.

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

| Compound | Molecular Weight (g/mol) | Key Substituent | CCS ([M+H]⁺, Ų) |

|---|---|---|---|

| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine HCl | 191.27 | 4-Methylpiperidine | 144.3 |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl | 236.14 | Pyrrolidine | – |

| 6-(Trifluoromethoxy)pyridin-3-amine HCl | 201.63 | Trifluoromethoxy | – |

| 6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-amine HCl | 231.09 | Chloropyrazole | – |

Research and Application Context

Biological Activity

6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with a 4-methylpiperidine moiety. This structural configuration allows for unique interactions within biological systems, making it a valuable subject for research in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Ion Channel Modulation : It acts as a dual antagonist for transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels. These channels are critical in pain perception and inflammatory responses, suggesting potential applications in pain management .

- Receptor Binding : The compound shows notable binding affinities to various receptors, indicating its potential role as a therapeutic agent in treating conditions related to these targets.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cellular proliferation with an effective concentration (EC50) ranging from 1 to 3 µM .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against specific pathogens .

- Anti-inflammatory Effects : Given its role as a TRPA1 and TRPV1 antagonist, the compound may have potential applications in reducing inflammation, providing a pathway for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound inhibited the proliferation of several tumor cell lines with IC50 values indicating significant anticancer potential. For instance, one study reported IC50 values ranging from 2.0 to 8.6 µM across different cancer types .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how structural modifications can enhance or diminish biological activity. Compounds with similar piperidine or pyridine structures were evaluated for their binding affinities and biological effects, revealing critical information for drug design .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | Piperazine ring instead of piperidine | Different biological activity profile |

| 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amino | Deuterated analog | Similar properties but isotopically labeled |

| 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine | Contains an ether linkage | Alters solubility and interaction characteristics |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions between a pyridin-3-amine derivative and 4-methylpiperidine, followed by hydrochloride salt formation. A Mannich reaction approach, as described for structurally similar piperidine derivatives (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides), could be adapted by substituting reagents to introduce the 4-methylpiperidine moiety . Key steps include:

- Reagent selection : Use 3-aminopyridine and 4-methylpiperidine with a coupling agent (e.g., DCC or EDC).

- Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR : Acquire - and -NMR spectra in DMSO-d6 or CDCl3. Key peaks include aromatic protons (δ 6.5–8.5 ppm for pyridine) and piperidine methyl groups (δ 1.0–1.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm the molecular ion peak ([M+H]) at m/z 225.2 (free base) or 261.7 (hydrochloride) .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What purification strategies are effective for isolating the hydrochloride salt?

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to enhance crystal lattice formation.

- HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .

- Lyophilization : For hygroscopic batches, freeze-drying aqueous solutions ensures stability .

Advanced Research Questions

Q. How should researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts)?

- Computational validation : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF. Compare with experimental data to identify conformational effects .

- Dynamic effects : Variable-temperature NMR can reveal rotational barriers or tautomerism influencing peak splitting.

- Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may skew integration ratios .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and chloride counterions .

- Twinned data refinement : If crystals exhibit twinning (common in hydrochloride salts), employ SHELXE or SIR97 for dual-space cycling to resolve ambiguities .

- Validation metrics : Ensure R-factor < 5%, and check for plausible hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying conditions (e.g., pH, temperature)?

- pH-dependent stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor decomposition via HPLC and identify products using HR-MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset temperature) under nitrogen atmosphere .

- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates in real-time, varying substituents on the pyridine or piperidine rings to probe electronic effects .

Methodological Notes

- Data contradictions : Safety data sheets (SDS) from KISHIDA highlight variability in GHS classifications; prioritize lab-specific risk assessments .

- Structural analogs : Insights from related piperidine derivatives (e.g., 4-piperidinyl amine hydrochlorides) were extrapolated where direct data was unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.